
Iproclozide
Overview
Description
Iproclozide, known by its trade names Sursum and Sinderesin, is an irreversible and selective monoamine oxidase inhibitor of the hydrazine chemical class. It was primarily used as an antidepressant but has since been discontinued due to its potential to cause fulminant hepatitis and other severe side effects .
Preparation Methods
The synthesis of Iproclozide involves the reaction of 4-chlorophenol with isopropylhydrazine in the presence of an appropriate base. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product, 2-(4-chlorophenoxy)-N-isopropyl-acetohydrazide .
Industrial production methods typically involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The reaction conditions include maintaining a specific temperature range and using solvents that facilitate the reaction while minimizing side reactions.
Chemical Reactions Analysis
Iproclozide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Research
Iproclozide's mechanism as an MAOI has made it a point of study in pharmacological research, particularly regarding its effects on neurotransmitter levels in the brain. Research indicates that MAOIs can increase levels of serotonin, norepinephrine, and dopamine, which are critical in mood regulation.
Case Studies:
- A study highlighted the impact of this compound on serotonin metabolism, showcasing its potential role in treating depressive disorders before its market withdrawal .
- Investigations into the drug's interaction with other medications have also been conducted, focusing on its safety profile and adverse effects when combined with other psychiatric treatments.
Toxicology and Safety Studies
Given the serious adverse effects associated with this compound, including liver toxicity, extensive toxicological studies have been conducted to understand its safety profile better.
Findings:
- Research has documented cases of fulminant hepatitis linked to this compound use, prompting investigations into its hepatotoxicity mechanisms .
- Toxicological assessments have been essential in understanding the thresholds for safe administration and potential drug interactions that could exacerbate liver damage.
Historical Context in Depression Treatment
This compound's historical significance as an antidepressant provides insights into the evolution of depression treatments. It was once favored for its efficacy but later overshadowed by newer antidepressants with better safety profiles.
Comparative Analysis:
Drug | Class | Efficacy | Safety Profile |
---|---|---|---|
This compound | MAOI | Moderate | High risk of hepatotoxicity |
Fluoxetine | SSRI | High | Lower risk of severe side effects |
Venlafaxine | SNRI | High | Moderate risk of side effects |
Research in Drug Development
This compound has been referenced in studies exploring new antidepressants. Its unique properties as an MAOI offer a comparative basis for developing safer alternatives that target similar pathways without the associated risks.
Innovative Approaches:
Mechanism of Action
Iproclozide exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .
The molecular targets of this compound include the active sites of monoamine oxidase enzymes, where it forms a covalent bond, leading to irreversible inhibition. The pathways involved in its mechanism of action include the regulation of neurotransmitter levels and the modulation of synaptic transmission.
Comparison with Similar Compounds
Iproclozide is similar to other monoamine oxidase inhibitors such as iproniazid, phenelzine, and tranylcypromine. it is unique in its chemical structure and the specific side effects it causes.
Iproniazid: Another hydrazine-based monoamine oxidase inhibitor, but with a different chemical structure and a higher risk of hepatotoxicity.
Phenelzine: A non-hydrazine monoamine oxidase inhibitor with a broader spectrum of action and fewer severe side effects.
Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor that is structurally different and has a different side effect profile.
This compound’s uniqueness lies in its specific chemical structure, which contributes to its irreversible inhibition of monoamine oxidase and its associated side effects .
Biological Activity
Iproclozide is a hydrazine-containing monoamine oxidase inhibitor (MAOI) that has been used primarily in the treatment of depression and certain types of refractory hypertension. Its biological activity is characterized by its ability to inhibit monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating depressive symptoms and managing blood pressure.
This compound acts by irreversibly inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The inhibition of these enzymes results in the accumulation of monoamines, which are crucial for mood regulation and cardiovascular function. The selectivity and potency of this compound as an MAOI have been studied extensively, with findings indicating significant effects on neurotransmitter levels.
Pharmacological Profile
- Chemical Structure : this compound is chemically classified as a hydrazine derivative.
- Target Enzymes : Primarily inhibits MAO-A and MAO-B.
- IC50 Values : Specific IC50 values for this compound have not been widely reported; however, related compounds have demonstrated varied inhibitory potencies.
Depression Treatment
This compound was historically used to treat major depressive disorders, particularly in cases resistant to other treatments. A notable case study involved a patient who had a long history of treatment-resistant depression. Despite initial partial responses to this compound combined with electroconvulsive therapy (ECT), the patient achieved full remission only after switching to olanzapine, suggesting that while this compound may provide some benefit, it may not be sufficient as a standalone treatment for all patients .
Refractory Hypertension
In a clinical study involving 16 patients with refractory hypertension, this compound was administered at doses ranging from 10 to 30 mg/day. The results showed normalization of blood pressure in two patients and significant improvement in seven others, indicating its potential utility in managing this condition . Side effects were generally mild, but treatment had to be discontinued in three cases due to adverse reactions.
Adverse Effects and Safety Profile
The use of this compound has been associated with severe adverse effects, including cases of fulminant hepatitis. Reports indicate that three patients died from liver failure after prolonged use of this compound, particularly when combined with microsomal enzyme inducers. This highlights the importance of monitoring liver function during treatment . Other reported side effects include:
- Jaundice
- Disorders of consciousness
- Minor gastrointestinal disturbances
Research Findings
Recent studies have explored the broader implications of MAO inhibition beyond mood disorders. For instance, research has indicated that compounds similar to this compound may exhibit antiproliferative activity against certain cancer cell lines by modulating monoamine levels . This suggests potential applications in oncology, although further research is needed to confirm these effects.
Summary Table: Biological Activity of this compound
Parameter | Details |
---|---|
Chemical Class | Hydrazine derivative |
Mechanism | MAO-A and MAO-B inhibition |
Clinical Use | Treatment-resistant depression, hypertension |
Efficacy | Normalization of blood pressure in some cases |
Adverse Effects | Fulminant hepatitis, jaundice |
Research Implications | Potential antiproliferative activity |
Q & A
Basic Research Questions
Q. What are the primary mechanisms of Iproclozide-induced hepatotoxicity, and how can these be experimentally validated?
- Methodological Answer : To investigate hepatotoxicity, employ in vivo rodent models treated with this compound at varying doses, followed by histopathological analysis of liver tissue and serum biomarkers (e.g., ALT, AST). Enzyme induction studies (e.g., CYP450 isoforms) and mitochondrial dysfunction assays (e.g., ATP depletion, ROS measurement) can validate mechanistic pathways. Reference studies using enzyme induction protocols and cholestasis models .
Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?
- Methodological Answer : Use a tiered approach:
Acute toxicity : Determine LD50 via OECD Guideline 422.
Subchronic studies : Administer this compound for 28–90 days at low, medium, and high doses, monitoring hepatic/kidney function weekly.
Biomarker integration : Include metabolomics (e.g., bile acid profiling) to identify early toxicity markers. Ensure reproducibility by adhering to ARRIVE guidelines for animal studies .
Q. What are the best practices for ensuring reproducibility in this compound pharmacokinetic studies?
- Methodological Answer : Standardize protocols for:
- Sample collection : Consistent timing for blood/tissue sampling.
- Analytical methods : LC-MS/MS for quantifying this compound and metabolites, validated per FDA bioanalytical guidelines.
- Data reporting : Include extraction efficiency, matrix effects, and inter-day variability metrics .
Advanced Research Questions
Q. How can conflicting data on this compound’s hepatotoxicity mechanisms (e.g., enzyme induction vs. direct cytotoxicity) be reconciled?
- Methodological Answer : Conduct in vitro/in vivo comparative studies:
- Step 1 : Use primary hepatocytes from CYP450-humanized mice to isolate enzyme induction effects.
- Step 2 : Apply transcriptomics (RNA-seq) to identify pathways altered independently of CYP450 activity.
- Step 3 : Cross-validate findings via systematic reviews of historical data, addressing species-specific or dosing discrepancies .
Q. What experimental models are most suitable for studying this compound’s long-term effects on hepatic regeneration?
- Methodological Answer :
- Partial hepatectomy models : Assess liver regrowth rates in this compound-treated vs. control rodents.
- Lineage tracing : Use Cre-lox systems to track hepatocyte proliferation (e.g., Ki67 staining).
- Clinical correlation : Compare results with biopsy data from historical cases of drug-induced liver injury (DILI) .
Q. How can researchers optimize in silico models to predict this compound-drug interactions?
- Methodological Answer :
- Pharmacokinetic modeling : Use tools like Simcyp or GastroPlus to simulate CYP450-mediated interactions.
- Machine learning : Train models on existing DILI datasets to predict interaction risks.
- Validation : Compare predictions with in vitro human liver microsome assays .
Q. What strategies mitigate bias in retrospective analyses of this compound’s clinical safety data?
- Methodological Answer :
- Data triangulation : Combine electronic health records, pharmacovigilance databases (e.g., FAERS), and published case reports.
- Confounder adjustment : Apply propensity score matching for variables like age, comorbidities, and concomitant medications.
- Sensitivity analysis : Test robustness by excluding studies with high risk of selection bias .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers address variability in this compound metabolite profiling across studies?
- Methodological Answer :
- Standardize protocols : Align metabolite extraction methods (e.g., QuEChERS vs. SPE).
- Interlaboratory studies : Participate in ring trials to harmonize LC-MS/MS parameters.
- Open data : Share raw metabolomics data via repositories like MetaboLights to enable reanalysis .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity?
- Methodological Answer :
- Model selection : Use AIC/BIC criteria to compare linear, log-linear, and Hill equation models.
- Bayesian hierarchical models : Account for inter-study heterogeneity in meta-analyses.
- Visualization : Generate heatmaps or 3D response surfaces to depict multi-parameter interactions .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical compliance when using historical this compound patient data?
Properties
CAS No. |
3544-35-2 |
---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
GGECDTUJZOXAAR-UHFFFAOYSA-N |
SMILES |
CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
melting_point |
93.5 °C |
Key on ui other cas no. |
3544-35-2 |
Synonyms |
iproclozide p-(chlorophenoxy)acetic acid 2-isopropylhydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.